Orilotimod
Overview
Description
Preparation Methods
The synthesis of orilotimod involves several steps, including the preparation of its diacid form and purification by ion exchange chromatography . One of the synthetic routes includes the preparation of Boc-D-Glu (D-Trp-0-Bzl)-0-Et, which is achieved in an 87% yield . The industrial production methods involve the preparation of novel crystalline and amorphous salts of thymodepressin, particularly the potassium salt, which is useful for treating psoriasis and atopic dermatitis .
Chemical Reactions Analysis
Orilotimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Substitution: This compound can participate in substitution reactions, particularly involving its amino and carboxyl groups.
Common reagents and conditions used in these reactions include ion exchange chromatography for purification and various solvents for the preparation of its salts . The major products formed from these reactions include different salts of this compound, such as the potassium salt .
Scientific Research Applications
Orilotimod has several scientific research applications, including:
Chemistry: It is used in the study of immunosuppressive agents and their effects on hemopoietic precursor cells.
Biology: This compound is studied for its role in inducing apoptosis in granulocytes and lymphocytes.
Medicine: It is primarily researched for its potential in treating psoriasis and atopic dermatitis.
Industry: The compound is used in the development of topical formulations for skin diseases.
Mechanism of Action
Orilotimod exerts its effects by selectively inhibiting the proliferation of hemopoietic precursor cells and stimulating apoptosis in granulocytes and lymphocytes . The molecular targets and pathways involved include the inhibition of specific cell signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Orilotimod is unique compared to other immunosuppressive agents due to its selective inhibition of hemopoietic precursor cells and its ability to induce apoptosis in specific cell types . Similar compounds include:
D-tryptophan: A component of this compound that also has immunosuppressive properties.
D-gamma-glutamyl: Another component of this compound with similar effects.
This compound stands out due to its specific application in treating psoriasis and atopic dermatitis, which is not commonly seen with other immunosuppressive agents .
Properties
IUPAC Name |
(2R)-2-amino-5-[[(1R)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-DGCLKSJQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)CC[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181511 | |
Record name | Thymodepressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186087-26-3, 270250-97-0 | |
Record name | Thymodepressin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186087-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orilotimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186087263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymodepressin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0270250970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thymodepressin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORILOTIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66Z43C5XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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